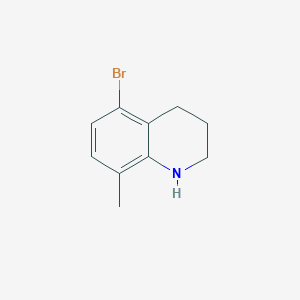

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

Description

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative with a bromine atom at position 5 and a methyl group at position 7. For instance, simple derivatives like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline exhibit analgesic activity at one-eighth the potency of morphine, underscoring the therapeutic relevance of this scaffold . The bromine and methyl substituents in 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline likely modulate its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

5-bromo-8-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNQJQODXVMHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has shown promise as a precursor for developing pharmacologically active compounds. Its structural features allow it to serve as a building block for synthesizing drugs targeting various diseases.

Biological Studies

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have demonstrated that 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to exert antioxidant effects and may enhance neuronal survival by modulating apoptotic pathways.

- Anticancer Activity : Research has indicated that 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline can induce apoptosis in cancer cells and inhibit cell proliferation. It has been shown to disrupt cancer cell migration and invasion.

Neuroprotective Study

A study published in Medicinal Chemistry Perspectives demonstrated that treatment with 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This resulted in a significant increase in cell viability compared to untreated controls.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Anticancer Activity

A recent study revealed that treatment with 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline led to a dose-dependent decrease in cell viability across several cancer cell lines including breast and lung cancer cells. This highlights its potential as a lead compound for further development into anticancer therapies.

Mechanism of Action

The mechanism by which 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell membranes and enzymes involved in cell wall synthesis.

Anticancer Activity: Inhibits enzymes such as kinases and disrupts signaling pathways like the MAPK/ERK pathway.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Biological Activity

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Biological Activity

Research indicates that 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the bromine atom enhances its interaction with biological targets, which may influence its pharmacological profile .

Key Biological Activities:

- Antimicrobial Properties : The compound has been shown to inhibit various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Effects : Studies have indicated that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : It has been associated with the inhibition of specific enzymes such as cytochrome P450, which is crucial for drug metabolism .

The exact mechanism of action for 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is not fully elucidated; however, several pathways have been identified:

- Target Interaction : The compound likely interacts with various molecular targets involved in cellular signaling pathways. The bromine atom may facilitate these interactions through halogen bonding .

- Inhibition of Protein Complexes : Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25 complexes that lead to tau hyperphosphorylation, a process implicated in neurodegenerative diseases . This suggests a potential role for 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline in neuroprotection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline. The following table summarizes key findings related to its SAR:

| Compound | Substituents | Biological Activity | Notes |

|---|---|---|---|

| 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline | Bromine at C(5), Methyl at C(8) | Antimicrobial, Anticancer | Enhanced activity due to bromine |

| 7-Bromo-1,2,3,4-tetrahydroquinoline | Bromine at C(7) | Moderate Anticancer | Less potent than C(5) brominated analogs |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromine at C(6) | Low Anticancer Activity | Structural modifications reduce efficacy |

This table highlights how variations in bromination and methyl substitution affect the compound's biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Interaction Studies : Another investigation focused on its ability to inhibit cytochrome P450 enzymes. The results indicated a competitive inhibition model with significant implications for drug-drug interactions in pharmacotherapy .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline typically involves:

- Introduction of bromine at the 5-position of quinoline or tetrahydroquinoline derivatives.

- Incorporation of the methyl group at the 8-position.

- Reduction of quinoline to tetrahydroquinoline framework.

The main challenge lies in regioselective bromination and selective reduction while preserving the methyl substituent.

Preparation of 5-Bromoquinoline Precursors

A key intermediate is 5-bromoquinoline, which can be synthesized by the diazotization of 5-aminoquinoline followed by bromination using copper(I) bromide in hydrobromic acid solution:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 5-Aminoquinoline, HBr (48%), NaNO2, 0–20 °C, 5 min | Diazotization of 5-aminoquinoline | - |

| 2 | CuBr, HBr (48%), 75 °C, 2 h | Sandmeyer-type bromination | - |

| 3 | NaOH, extraction with ethyl acetate, drying over Na2SO4 | Work-up and isolation of 5-bromoquinoline | 61% |

This method yields 5-bromoquinoline with moderate efficiency and is a well-established route for introducing bromine at the 5-position of quinoline.

Methylation at the 8-Position

The methyl group at the 8-position can be introduced by starting from 8-methylquinoline or by selective lithiation and electrophilic substitution on quinoline derivatives. Literature reports the use of 8-methylquinoline as a starting material for subsequent bromination and reduction steps.

Reduction to 1,2,3,4-Tetrahydroquinoline Derivatives

The conversion of quinoline derivatives to the corresponding 1,2,3,4-tetrahydroquinolines is commonly achieved by catalytic hydrogenation under mild conditions:

| Compound | Starting Material | Catalyst & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 8-Methyl-1,2,3,4-tetrahydroquinoline | 8-Methylquinoline | Hydrogenation, Pd/C or similar catalyst | 90 | Purified by column chromatography |

| 5-Bromo-1,2,3,4-tetrahydroquinoline | 5-Bromoquinoline | Hydrogenation under mild conditions | 75 | Pale-yellow liquid product |

| 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline (target) | 5-Bromo-8-methylquinoline (implied) | Catalytic hydrogenation (Pd/C or similar) | Not explicitly reported, expected moderate to high | Requires controlled conditions to avoid debromination |

The general procedure involves hydrogenation of the quinoline ring double bonds without affecting the bromine substituent or methyl group. Purification is typically done by silica gel chromatography with ethyl acetate/hexane mixtures.

Alternative Synthetic Routes and Functionalization

Additional synthetic strategies involve:

- Bromination of tetrahydroisoquinoline analogues using N-bromosuccinimide (NBS) to introduce bromine selectively at the 5-position, followed by methylation or alkylation at the 8-position.

- Palladium-catalyzed coupling reactions for functionalization at the 5- or 8-positions, allowing introduction of methyl or other substituents before or after bromination.

- Use of arylmethyl azides and acid-promoted rearrangements to access bromoquinoline derivatives regioselectively, which can be further reduced to tetrahydroquinolines.

These methods provide flexibility in tailoring substitution patterns but require careful control of reaction conditions to maintain regioselectivity and functional group integrity.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Aminoquinoline | HBr, NaNO2, CuBr, aqueous, 0–75 °C | 5-Bromoquinoline | 61 | Classic Sandmeyer-type bromination |

| 2 | 8-Methylquinoline | Catalytic hydrogenation (Pd/C) | 8-Methyl-1,2,3,4-tetrahydroquinoline | 90 | High yield, mild conditions |

| 3 | 5-Bromoquinoline | Catalytic hydrogenation | 5-Bromo-1,2,3,4-tetrahydroquinoline | 75 | Maintains bromine substituent |

| 4 | 5-Bromo-8-methylquinoline (implied) | Catalytic hydrogenation | 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline | Not explicitly reported | Requires careful control to avoid side reactions |

| 5 | Tetrahydroisoquinoline derivatives | NBS bromination, Pd-catalyzed coupling | Functionalized 5-bromo-8-methyl derivatives | Variable | Alternative routes, useful for analog synthesis |

Research Findings and Practical Considerations

- The bromination of quinoline derivatives at the 5-position is efficiently achieved via diazotization and Sandmeyer-type reactions, but conditions must be optimized to prevent polybromination or debromination during hydrogenation.

- Hydrogenation catalysts such as Pd/C are effective for reducing quinoline rings to tetrahydroquinolines without affecting bromine substituents, but reaction parameters (pressure, temperature, solvent) must be carefully controlled to maximize yield and purity.

- Functionalization at the 8-position with methyl groups is typically introduced prior to bromination and reduction steps to avoid complications in regioselectivity.

- Recent advances in palladium-catalyzed cross-coupling and lithiation techniques allow for more diverse substitution patterns, potentially enabling more efficient syntheses of 5-bromo-8-methyl derivatives.

- Analytical data such as NMR confirms the structural integrity of the synthesized tetrahydroquinolines, supporting the reliability of these preparation methods.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.